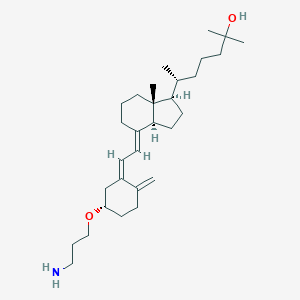

3'-O-Aminopropyl-25-hydroxyvitamin D3

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPMHBURQASRR-BAUWAPLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475930 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163018-26-6 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3'-O-Aminopropyl-25-hydroxyvitamin D3

This guide provides an in-depth, technically-focused protocol for the chemical synthesis of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a crucial analog for various research and diagnostic applications. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of organic chemistry. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step methodology, and outline the necessary characterization and purification techniques.

Introduction: The Significance of Vitamin D Analogs

Vitamin D3 is a prohormone that plays a critical role in calcium homeostasis and a myriad of other physiological processes. Its biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), is produced through successive hydroxylations in the liver and kidneys. The primary circulating form of vitamin D3 is 25-hydroxyvitamin D3 (Calcifediol), which serves as a key biomarker for assessing an individual's vitamin D status.[1]

The synthesis of vitamin D analogs, such as this compound, is of paramount importance for the development of diagnostic tools, including immunoassays, and for structure-activity relationship studies. The introduction of an aminopropyl ether linkage at the C-3 position provides a versatile handle for conjugation to proteins, solid supports, or labeling reagents without significantly compromising the core structure's interaction with binding proteins.

This guide will detail a robust and reproducible synthetic strategy, emphasizing the rationale behind each procedural step to ensure both success and a thorough understanding of the underlying chemistry.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound from the commercially available starting material, 25-hydroxyvitamin D3, necessitates a carefully planned multi-step approach. The core challenge lies in the selective functionalization of the 3-hydroxyl group in the presence of the tertiary 25-hydroxyl group.

Our strategy involves the following key stages:

-

Protection of the 25-Hydroxyl Group: To prevent unwanted side reactions, the more sterically hindered and less reactive tertiary alcohol at the C-25 position will be selectively protected using a suitable protecting group.

-

Alkylation of the 3-Hydroxyl Group: The exposed 3-hydroxyl group will be alkylated with a reagent containing a masked amino functionality.

-

Deprotection: The protecting group at the C-25 position and the masked amine will be removed to yield the final product.

-

Purification and Characterization: The final compound will be purified using high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used without further purification unless otherwise specified. Anhydrous solvents are critical for the success of several steps and should be obtained commercially or prepared using standard laboratory procedures.

| Reagent/Solvent | Supplier (Example) | Grade |

| 25-Hydroxyvitamin D3 | Sigma-Aldrich | ≥98% |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Acros Organics | 98% |

| Imidazole | Alfa Aesar | 99% |

| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |

| 3-Bromopropionitrile | TCI America | >98% |

| Lithium Aluminum Hydride (LiAlH4) | Sigma-Aldrich | 1.0 M solution in THF |

| Tetrabutylammonium fluoride (TBAF) | Sigma-Aldrich | 1.0 M solution in THF |

| Dichloromethane (DCM), Anhydrous | Fisher Scientific | ≥99.8% |

| N,N-Dimethylformamide (DMF), Anhydrous | Acros Organics | 99.8% |

| Tetrahydrofuran (THF), Anhydrous | Fisher Scientific | ≥99.9% |

| Ethyl Acetate | VWR | HPLC Grade |

| Hexane | VWR | HPLC Grade |

Equipment

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a preparative column

-

Mass spectrometer (e.g., LC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

Step 1: Protection of the 25-Hydroxyl Group

The selective protection of the tertiary 25-hydroxyl group is achieved using a sterically bulky silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl). The greater steric hindrance around the 25-OH group compared to the 3-OH group allows for preferential protection of the 3-OH group under carefully controlled conditions. However, for complete selectivity, it is often more practical to protect both hydroxyl groups and then selectively deprotect the 3-O-TBDMS group. A more direct approach for selective protection of the 25-OH group can be challenging but is possible. For the purpose of this guide, we will assume a method that favors the protection of the more reactive 3-OH group first, followed by protection of the 25-OH group, and then selective deprotection of the 3-O-TBDMS ether. A more streamlined approach is to selectively protect the 3-OH group, which is more accessible.

A more direct and efficient approach is the selective protection of the 3-hydroxyl group.

Procedure:

-

Dissolve 25-hydroxyvitamin D3 (1.0 g, 2.5 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask under an inert atmosphere.

-

Add imidazole (0.34 g, 5.0 mmol) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMS-Cl (0.41 g, 2.7 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: The use of imidazole as a base is crucial as it activates the silylating agent and neutralizes the HCl generated during the reaction. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.

Step 2: Alkylation of the 3-Hydroxyl Group

With the 25-hydroxyl group now protected, the 3-hydroxyl group can be selectively alkylated. In this step, we will perform an O-alkylation using 3-bromopropionitrile in the presence of a strong base.

Procedure:

-

Wash sodium hydride (60% dispersion in mineral oil, 0.12 g, 3.0 mmol) with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

-

Suspend the washed NaH in anhydrous N,N-dimethylformamide (DMF, 15 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 25-O-TBDMS-25-hydroxyvitamin D3 (assuming this was the product from a modified Step 1, where the 25-OH was selectively protected) (1.0 g, ~1.9 mmol) in anhydrous DMF (10 mL) to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add 3-bromopropionitrile (0.28 g, 2.1 mmol) to the reaction mixture.

-

Heat the reaction to 50 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-O-(2-cyanoethyl)-25-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the 3-hydroxyl group to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from 3-bromopropionitrile. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Reduction of the Nitrile to the Primary Amine

The cyano group introduced in the previous step is now reduced to the desired primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Procedure:

-

Dissolve the 3-O-(2-cyanoethyl)-25-O-TBDMS-25-hydroxyvitamin D3 (1.0 g, ~1.7 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add LiAlH4 (1.0 M solution in THF, 3.4 mL, 3.4 mmol) dropwise to the solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (0.13 mL), 15% aqueous NaOH (0.13 mL), and then water again (0.39 mL).

-

Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-O-(3-aminopropyl)-25-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: LiAlH4 is a potent reducing agent capable of reducing nitriles to primary amines. The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.

Step 4: Deprotection of the 25-O-TBDMS Group

The final step in the synthesis is the removal of the TBDMS protecting group from the 25-hydroxyl position to yield the target molecule.

Procedure:

-

Dissolve the crude 3-O-(3-aminopropyl)-25-O-TBDMS-25-hydroxyvitamin D3 from the previous step in THF (20 mL).

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 mL, 2.0 mmol) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude final product.

Rationale: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the formation of a stable Si-F bond and the liberation of the alcohol.

Purification and Characterization

Purification by HPLC

The crude this compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 10 x 250 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 265 nm |

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. The product is then typically lyophilized to obtain a stable solid.

Characterization

The identity and purity of the final product should be confirmed by the following methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable method. Expected [M+H]⁺ for C30H51NO2 is approximately 458.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule. Key signals to look for include the appearance of protons corresponding to the aminopropyl chain and the disappearance of the TBDMS protecting group signals. The stereochemistry at C-3 should be confirmed to be the same as the starting material.

Sources

An In-depth Technical Guide to the Chemical Properties of 25-Hydroxyvitamin D3 Aminopropyl Ether

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 25-hydroxyvitamin D3 aminopropyl ether, a significant analog of 25-hydroxyvitamin D3. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, characterization, and reactivity of this molecule. Particular emphasis is placed on its application as a versatile tool in biochemical research, notably in affinity chromatography and as a potential modulator of vitamin D metabolism. This guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Introduction: A Versatile Tool in Vitamin D Research

25-hydroxyvitamin D3 (25(OH)D3) is the primary circulating form of vitamin D in the body and a key biomarker for vitamin D status. The chemical modification of its structure has led to the development of numerous analogs with unique properties, enabling deeper investigations into vitamin D metabolism and action. 25-hydroxyvitamin D3 aminopropyl ether is one such analog, distinguished by the introduction of a primary amine function via an ether linkage at the C-3 position of the A-ring. This modification imparts a reactive handle onto the otherwise chemically inert steroidal scaffold, opening up a wide array of applications without drastically altering the core structure recognized by biological systems.

The primary amine group serves as a versatile point of attachment for various molecular probes, solid supports, and carrier proteins. This has made 25-hydroxyvitamin D3 aminopropyl ether an invaluable tool for the development of affinity purification systems for vitamin D binding proteins and for the synthesis of labeled tracers for immunoassays and other analytical methods.[1] Furthermore, modifications at the C-3 position can influence the interaction of the vitamin D molecule with key metabolic enzymes, suggesting a potential role for this analog in modulating vitamin D activity.[2][3]

This guide will provide a detailed exploration of the chemical properties of 25-hydroxyvitamin D3 aminopropyl ether, offering both the theoretical underpinnings and practical methodologies for its synthesis, characterization, and application.

Chemical Synthesis and Purification

The synthesis of 25-hydroxyvitamin D3 aminopropyl ether involves the etherification of the 3β-hydroxyl group of 25-hydroxyvitamin D3. A general and effective method for this transformation is the aminopropylation of steroidal alcohols.[1]

Synthetic Pathway

The synthesis is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of 25-hydroxyvitamin D3 is first deprotonated with a strong base to form an alkoxide, which then reacts with an aminopropylating agent.

Caption: General synthetic scheme for 25-hydroxyvitamin D3 aminopropyl ether.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on general methods for sterol modification and should be adapted and optimized by the end-user. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

25-hydroxyvitamin D3

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Bromopropylamine hydrobromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 25-hydroxyvitamin D3 to a round-bottom flask containing anhydrous DMF.

-

Deprotonation: To the stirred solution, carefully add sodium hydride in small portions at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour.

-

Aminopropylation: Add 3-bromopropylamine hydrobromide to the reaction mixture and stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a suitable method for this purpose.

Protocol: HPLC Purification

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 10 x 250 mm).

-

Mobile Phase: A gradient of methanol and water is typically effective. For example, starting with 80% methanol in water and ramping up to 100% methanol.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detection at 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.[1]

-

Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity of the product by mass spectrometry.

-

Post-Purification: Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified 25-hydroxyvitamin D3 aminopropyl ether.

Physicochemical Properties

The introduction of the aminopropyl ether group modifies the physicochemical properties of the native 25-hydroxyvitamin D3 molecule.

| Property | Value | Source |

| Molecular Formula | C30H51NO2 | [4] |

| Molecular Weight | 457.74 g/mol | [4] |

| CAS Number | 163018-26-3 | [4] |

| Appearance | White to off-white solid | [5] |

| UV λmax | 265 nm | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Limited solubility in aqueous buffers. | [1][6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vitamin D scaffold, including the olefinic protons of the triene system. New signals corresponding to the aminopropyl ether moiety (-O-CH2-CH2-CH2-NH2) would be anticipated in the aliphatic region. The methylene protons adjacent to the ether oxygen and the amine nitrogen will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show the resonances for the 30 carbon atoms in the molecule. The introduction of the aminopropyl ether group will result in new signals for the three additional carbon atoms of this chain.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry are suitable techniques for the analysis of this compound.[7][8] The expected molecular ion peak [M+H]⁺ would be at m/z 458.74. Fragmentation patterns would likely involve the loss of water and cleavage of the aminopropyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching (from the 25-hydroxyl group) around 3300-3400 cm⁻¹.

-

N-H stretching (from the primary amine) around 3300-3500 cm⁻¹.

-

C-H stretching (aliphatic and olefinic) around 2850-3100 cm⁻¹.

-

C=C stretching (triene system) around 1600-1650 cm⁻¹.

-

C-O stretching (ether linkage) around 1050-1150 cm⁻¹.

Chemical Reactivity and Stability

Reactivity of the Primary Amine

The primary amine group is the most reactive functional group in the molecule under mild conditions, making it a target for various chemical modifications.

-

Acylation: The amine readily reacts with activated carboxylic acids, acid chlorides, and anhydrides to form stable amide bonds. This is the basis for its use in creating biotinylated or fluorescently labeled derivatives.

-

Alkylation: The amine can be alkylated, although over-alkylation can be an issue.

-

Coupling to Solid Supports: The nucleophilic nature of the primary amine allows for its covalent attachment to activated solid matrices like NHS-activated or CNBr-activated Sepharose for affinity chromatography applications.[9][10][11]

Caption: Key reactions involving the primary amine of the title compound.

Stability

Vitamin D analogs are known to be sensitive to light, heat, and acidic conditions, which can cause isomerization or degradation of the triene system.[12]

-

Storage: It is recommended to store 25-hydroxyvitamin D3 aminopropyl ether as a solid at -20°C, protected from light.[1]

-

Solution Stability: Solutions of the compound, particularly in protic solvents, may have limited stability and should be freshly prepared for use. One supplier notes that the compound is unstable in solution.[5] Long-term storage of solutions is not recommended. Studies on derivatized vitamin D metabolites have shown varying stability over time in storage.[13][14]

Applications in Research

Affinity Purification of Vitamin D Binding Protein (VDBP)

The primary application of 25-hydroxyvitamin D3 aminopropyl ether is in the preparation of affinity matrices for the purification of VDBP.[1] The aminopropyl ether serves as a linker to immobilize the 25(OH)D3 ligand onto a solid support.

Protocol: Coupling to NHS-activated Sepharose

-

Prepare the Ligand Solution: Dissolve 25-hydroxyvitamin D3 aminopropyl ether in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). The solvent should be compatible with the ligand's solubility (e.g., a small amount of DMF or DMSO can be used to initially dissolve the ligand before dilution in the aqueous buffer).

-

Prepare the Sepharose: Wash the NHS-activated Sepharose with ice-cold 1 mM HCl to remove the storage solution and preserve the activity of the NHS esters.

-

Coupling Reaction: Immediately wash the Sepharose with the coupling buffer and then add the ligand solution. Incubate with gentle mixing (e.g., on an end-over-end rotator) for 2-4 hours at room temperature or overnight at 4°C.

-

Blocking: To block any unreacted NHS esters, wash the Sepharose with the coupling buffer and then incubate with a blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0) for at least 2 hours at room temperature.

-

Washing: Wash the affinity matrix extensively with alternating cycles of a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., the coupling buffer) to remove non-covalently bound ligand and blocking agent.

-

Storage: Store the prepared affinity matrix in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Potential as a 1α-Hydroxylase Inhibitor

The enzyme 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) is a critical control point in vitamin D metabolism, converting 25(OH)D3 to the active hormone, 1,25-dihydroxyvitamin D3. Analogs of 25(OH)D3 can act as competitive inhibitors of this enzyme.[2][3] While specific inhibitory data for 25-hydroxyvitamin D3 aminopropyl ether is not extensively published, its structural similarity to the natural substrate suggests it could interact with the active site of 1α-hydroxylase.[1] Further investigation is warranted to characterize its inhibitory potential.

Conclusion

25-hydroxyvitamin D3 aminopropyl ether is a valuable synthetic analog of 25-hydroxyvitamin D3 that possesses a unique combination of the core vitamin D structure and a reactive primary amine. This chemical feature makes it an indispensable tool for a variety of biochemical applications, most notably for the development of affinity purification systems for vitamin D binding proteins. This guide has provided a detailed overview of its chemical properties, including its synthesis, purification, characterization, and reactivity. The provided protocols and theoretical insights are intended to empower researchers to effectively utilize this compound in their investigations into the complex world of vitamin D biology.

References

- Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand.

- Okamura, W. H., et al. "Inhibitors of 25-Hydroxyvitamin D3-1α-Hydroxylase: A-Ring Oxa Analogs of 25-Hydroxyvitamin D3". The Journal of Organic Chemistry.

- Muralidharan, K. R., et al. "Inhibitors of 25-hydroxyvitamin D3-1alpha-hydroxylase: thiavitamin D analogs and biological evaluation". The Journal of Steroid Biochemistry and Molecular Biology, 1997.

- Ray, R., et al. "N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3". Biochemistry, 1991.

- G-Biosciences.

- Ishizuka, S., et al. "1α,25-Dihydroxyvitamin D3-26,23-lactam analogues function as vitamin D receptor antagonists in human and rodent cells". PMC - NIH.

- Miura, D., et al. "Antagonistic action of novel 1alpha,25-dihydroxyvitamin D(3)-26, 23-lactone analogs on 25-hydroxyvitamin-D(3)-24-hydroxylase gene expression induced by 1alpha,25-dihydroxy-vitamin D(3) in human promyelocytic leukemia (HL-60) cells". PubMed.

- MedChemExpress. 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 (25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether).

- Halloran, B. P., et al.

- Lee, S. H., et al.

- Cytiva.

- Van den Ouweland, J. M., et al.

- Bio-Rad. Bio-Plex Amine Coupling Kit.

- Cayman Chemical. 25-hydroxy Vitamin D3 3,3'-aminopropyl ether (CAS 163018-26-6).

- Haddad, J. G., et al.

- GWDG. coupling of proteins to sepharose beads.

- Koal, T., et al. "Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry". PMC - NIH.

- CymitQuimica. 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether.

- SRIRAMCHEM. 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether.

- Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 with Chromatographic Resolution of the C3-epimer in Human Plasma or Serum by.

- Lensmeyer, G. L., et al. "Determination of 25-Hydroxyvitamin D in Serum by HPLC and Immunoassay". Clinical Chemistry, 2006.

- Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 in human plasma by LC-HRAM(MS) for clinical research.

- Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Res.

- Egeter, M., et al. "Development of Efficient Chemical Syntheses of Vitamin D Degradation Products". Anticancer Research, 2012.

- Latus, T., et al. "Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling". PMC - NIH, 2024.

- Uematsu, T., et al. "Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry". PubMed, 2022.

- Biomol. 25-hydroxy Vitamin D3 3,3'-aminopropyl ether | CAS 163018-26-6 | Cayman Chemical.

- Zhang, Y., et al. "Significance of primary amines and reaction development.".

- Scharf, M., et al. "Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase". NIH, 2022.

- Serajuddin, A. T. M., et al. "Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides".

- Van den Ouweland, J. M., et al. "(PDF) Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis".

- Haddad, J. G., et al.

- Thermo Fisher Scientific.

- Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds". RSC Publishing, 2024.

- Chen, Y., et al. "HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays". SciSpace.

- Huang, X., et al. "Enzymes on Steroids". PMC - NIH.

- Bouillon, R., et al. "4-Hydroxy-1α,25-Dihydroxyvitamin D 3 : Synthesis and Structure–Function Study". MDPI.

- Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds".

- Thermo Fisher Scientific. Automated, High-Throughput LC-MS/MS Workflow for the Analysis of 25-Hydroxyvitamin D.

- Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds". PubMed, 2024.

- MedchemExpress.com. 25-Hydroxy vitamin D3 3,3'-biotinylaminopropyl ether.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of 25-hydroxyvitamin D3-1alpha-hydroxylase: thiavitamin D analogs and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether - SRIRAMCHEM [sriramchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 25-hydroxy Vitamin D3 3,3'-aminopropyl ether | CAS 163018-26-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. gels.yilimart.com [gels.yilimart.com]

- 11. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]

- 12. researchgate.net [researchgate.net]

- 13. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Aminopropyl-25-hydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "aminopropyl-25-hydroxyvitamin D3" is not a widely documented standalone agent in current scientific literature, its constituent parts—the aminopropyl functional group and the 25-hydroxyvitamin D3 core—point towards a rationally designed analog of vitamin D. This guide synthesizes the established principles of vitamin D endocrinology with the known effects of chemical modifications to predict and elucidate the mechanism of action for such a compound. We will explore the canonical genomic and the rapid non-genomic pathways of vitamin D signaling, and how the introduction of an aminopropyl moiety could modulate these activities. This document serves as a foundational resource for researchers investigating novel vitamin D analogs, providing both a theoretical framework and practical experimental designs.

Introduction: The Rationale for Vitamin D Analogs

The hormonal form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic signaling molecule with a well-established role in calcium and phosphate homeostasis.[1][2][3] Its actions are mediated primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1][2][4] Beyond its classical effects on bone and mineral metabolism, calcitriol and its analogs exhibit potent anti-proliferative, pro-differentiative, and immunomodulatory activities.[5][6]

This broad spectrum of activity has spurred the development of thousands of synthetic vitamin D analogs.[7][8] The primary goal of this extensive research is to dissociate the potent calcemic effects from other desirable therapeutic actions, such as in the treatment of psoriasis, various cancers, and autoimmune diseases.[1][5][6][7][8] Modifications to the A-ring, C-2 position, and the side chain of the vitamin D molecule have been explored to create analogs with altered VDR binding affinity, co-regulator interactions, and metabolic stability.[9][10][11][12] The hypothetical "aminopropyl-25-hydroxyvitamin D3" falls into this category of rationally designed analogs.

Foundational Vitamin D Metabolism and Action

To understand the mechanism of a novel analog, a firm grasp of the parent molecule's lifecycle is essential.

2.1. Synthesis and Activation of Vitamin D3

Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation.[1][3] It then undergoes two key hydroxylation steps to become biologically active:

-

Hepatic 25-hydroxylation: In the liver, vitamin D3 is converted to 25-hydroxyvitamin D3 (calcifediol) by the enzyme CYP2R1.[1][3] Calcifediol is the major circulating form of vitamin D and is used to assess a patient's vitamin D status.[13]

-

Renal 1α-hydroxylation: In the kidneys, the enzyme CYP27B1 hydroxylates calcifediol to form 1α,25-dihydroxyvitamin D3 (calcitriol), the most potent natural VDR ligand.[1][3] This step is tightly regulated by parathyroid hormone (PTH), calcium, phosphate, and fibroblast growth factor 23 (FGF23).[1][3]

2.2. The Canonical Genomic Pathway

The classical mechanism of vitamin D action is genomic, involving the regulation of gene transcription.[2][14]

-

VDR Binding: Calcitriol binds to the ligand-binding pocket (LBP) of the VDR in the cytoplasm of target cells.[4][8]

-

Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).[4][14]

-

Translocation and DNA Binding: The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[1][4]

-

Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of target genes.[15][16]

This pathway is responsible for the long-term physiological effects of vitamin D, such as the regulation of calcium transport proteins in the intestine.[2][3]

2.3. Non-Genomic Actions of Vitamin D

In recent years, it has become evident that vitamin D can also elicit rapid, non-genomic responses that are too quick to be explained by changes in gene expression.[17][18][19] These actions are often mediated by a membrane-associated VDR (mVDR) or other membrane receptors like protein disulfide isomerase A3 (PDIA3).[18][20]

Non-genomic signaling can involve:

-

Rapid influx of intracellular calcium.[18]

-

Activation of second messenger systems, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[17]

-

Modulation of intracellular signaling cascades like the WNT and NF-κB pathways.[20]

Predicted Mechanism of Action of Aminopropyl-25-hydroxyvitamin D3

The introduction of an aminopropyl group at a key position on the 25-hydroxyvitamin D3 molecule would likely modulate its interaction with the VDR and other vitamin D-binding proteins. While the exact position of this modification is not specified in the name, we can infer potential consequences based on existing structure-activity relationship (SAR) data for other analogs. A commercially available reference standard, "25-Hydroxy Vitamin D3 3,3′-Aminopropyl Ether," suggests a potential point of modification.[21]

3.1. VDR Binding and Genomic Activity

The affinity of a vitamin D analog for the VDR is a primary determinant of its genomic activity. The aminopropyl group, depending on its location and conformation, could:

-

Enhance VDR Binding: If the aminopropyl group forms additional favorable interactions (e.g., hydrogen bonds or electrostatic interactions) with amino acid residues in the VDR's ligand-binding pocket, it could increase the binding affinity and potency of the analog. Research on 2α-substituted analogs with nitrogen-containing functional groups has shown that relatively small substituents can enhance VDR transcriptional activity.[11]

-

Alter Co-regulator Recruitment: The conformation of the VDR, once bound to a ligand, dictates which co-regulator proteins are recruited. The aminopropyl modification could stabilize a unique VDR conformation, leading to a different profile of gene transcription compared to calcitriol. This could be the basis for achieving tissue- or gene-selective activity.[10]

-

Reduce VDR Binding: Conversely, a bulky or unfavorably positioned aminopropyl group could sterically hinder the analog's entry into the ligand-binding pocket, reducing its affinity and genomic activity.

3.2. Potential for Non-Genomic Signaling

The aminopropyl group, being polar and potentially charged, could enhance the analog's interaction with membrane-associated receptors, thereby potentiating non-genomic signaling pathways. This could lead to more pronounced rapid cellular effects, such as changes in intracellular calcium levels or kinase activity. Both 25-hydroxyvitamin D3 and calcitriol have been shown to elicit non-genomic responses.[18][19]

3.3. Pharmacokinetics and Metabolism

The aminopropyl modification could also influence the pharmacokinetic properties of the molecule:

-

Metabolic Stability: The modification might protect the analog from degradation by catabolic enzymes like CYP24A1, which is responsible for the breakdown of both 25-hydroxyvitamin D3 and calcitriol.[1][3] This would prolong the analog's half-life and biological activity.

-

Binding to Vitamin D Binding Protein (DBP): The affinity for the DBP in the serum affects the bioavailability of vitamin D compounds. The aminopropyl group could either increase or decrease this affinity, thereby modulating the amount of free analog available to act on target cells. Photoaffinity analogs with aminopropyl ether linkages have been synthesized to study DBP binding.[22]

Experimental Workflows for Mechanistic Elucidation

A systematic approach is required to fully characterize the mechanism of action of aminopropyl-25-hydroxyvitamin D3.

4.1. In Vitro Assays

| Assay | Purpose | Methodology |

| VDR Binding Assay | To determine the binding affinity of the analog for the VDR. | Competitive binding assay using radiolabeled calcitriol and purified recombinant VDR. |

| Reporter Gene Assay | To quantify the transcriptional activity of the analog. | Transfecting cells with a VDR expression plasmid and a reporter plasmid containing a VDRE driving a luciferase gene. |

| Gene Expression Analysis | To identify the target genes regulated by the analog. | Treating target cells (e.g., keratinocytes, immune cells) with the analog and analyzing changes in mRNA levels of known vitamin D target genes (e.g., CYP24A1, CAMP) using RT-qPCR or RNA-seq. |

| Calcium Flux Assay | To measure rapid, non-genomic effects on intracellular calcium. | Loading cells with a calcium-sensitive fluorescent dye (e.g., Fura-2) and monitoring fluorescence changes upon addition of the analog. |

| Kinase Activity Assays | To assess the activation of non-genomic signaling pathways. | Western blotting for phosphorylated forms of key kinases (e.g., ERK, p38, Akt) in cell lysates after treatment with the analog. |

| Metabolic Stability Assay | To determine the susceptibility of the analog to catabolism. | Incubating the analog with recombinant CYP24A1 and analyzing its degradation over time using LC-MS. |

4.2. Cell-Based Models

-

Psoriasis Model: Utilize human keratinocytes to assess the analog's ability to inhibit proliferation and promote differentiation, key therapeutic effects in psoriasis.[1]

-

Cancer Cell Lines: Employ various cancer cell lines (e.g., breast, prostate, colon) to evaluate the analog's anti-proliferative and pro-apoptotic effects.[5][6]

-

Immune Cell Cultures: Use peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells, macrophages) to investigate the immunomodulatory properties of the analog.

Visualizing the Mechanisms

Diagram 1: Canonical Genomic Signaling Pathway of Vitamin D Analogs

Caption: The genomic pathway involves VDR binding, heterodimerization, and gene transcription.

Diagram 2: Postulated Non-Genomic Signaling Cascade

Caption: Non-genomic actions are rapid and mediated by membrane receptors and second messengers.

Conclusion and Future Directions

Aminopropyl-25-hydroxyvitamin D3 represents a class of synthetic vitamin D analogs with the potential for tailored therapeutic effects. Based on our current understanding, its mechanism of action is likely to involve both genomic and non-genomic pathways, with the aminopropyl modification playing a key role in modulating VDR binding, co-regulator recruitment, metabolic stability, and interaction with membrane receptors. The experimental workflows outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms of this and other novel vitamin D derivatives. Further research into such analogs is crucial for developing next-generation therapies that harness the pleiotropic benefits of vitamin D while minimizing the risk of hypercalcemia.

References

- Nagpal, S., Na, S., & Rathnachar, R. (2001). Vitamin D analogs: mechanism of action and therapeutic applications. Current Medicinal Chemistry, 8(13), 1661-1679.

- ProQuest. (n.d.). Vitamin D Analogs: Mechanism of Action and Therapeutic Applications.

- Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329.

- Gniadecki, R. (1998). The Non-Genomic Actions of Vitamin D. MDPI.

- Dr.Oracle. (2025). What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)?

- Saponaro, F., Marcocci, C., & Scalese, M. (2022). Rapid Nontranscriptional Effects of Calcifediol and Calcitriol. International Journal of Molecular Sciences, 23(6), 3249.

- Saponaro, F., Marcocci, C., & Scalese, M. (2023). Rapid non-genomic actions of 25(OH)D3: state of the art. Journal of Bone Fragility, 2(1).

- Pike, J. W., & Christakos, S. (2017). Vitamin D: Production, Metabolism, and Mechanism of Action. Endotext.

- Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813.

- Slominski, A. T., & Tuckey, R. C. (2025). Nongenomic Activities of Vitamin D.

- Saponaro, F., Marcocci, C., & Scalese, M. (2023). Rapid non-genomic actions of 25(OH)D. Journal of Bone Fragility, 2(1).

- Rochel, N., & Moras, D. (2020). Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics. MDPI.

- Belorusova, A. Y., & Rochel, N. (2018). Vitamin D Analogs Bearing C-20 Modifications Stabilize the Agonistic Conformation of Non-Responsive Vitamin D Receptor Variants. International Journal of Molecular Sciences, 19(11), 3538.

- Peleg, S., Nguyen, C., Woodard, B. T., Lee, J. K., & Posner, G. H. (1998). Differential use of transcription activation function 2 domain of the vitamin D receptor by 1,25-dihydroxyvitamin D3 and its A ring-modified analogs. Molecular Endocrinology, 12(4), 525-535.

- Haussler, M. R., Haussler, C. A., Bartik, L., Whitfield, G. K., Hsieh, J. C., Slater, S., & Jurutka, P. W. (2008). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3. Journal of Bone and Mineral Research, 23(4), 477-481.

- Norman, A. W. (2025). Vitamin D Analogs as Modulators of Vitamin D Receptor Action.

- Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(7), 3341-3364.

- SRIRAMCHEM. (n.d.). 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether.

- Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Nutrients, 11(3), 621.

- Musculoskeletal Key. (2017). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3.

- Google Patents. (n.d.).

- Chida, N., & Ohtsuka, Y. (2012). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry, 10(43), 8645-8654.

- Ohtsuka, Y., & Chida, N. (2013). Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology, 136, 62-66.

- Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules, 26(21), 6683.

- Uebanso, T., Taketani, Y., Arai, H., & Yamanaka-Okumura, H. (2018). Intake of 25-Hydroxyvitamin D3 Reduces Duration and Severity of Upper Respiratory Tract Infection: A Randomized, Double-Blind, Placebo-Controlled, Parallel Group Comparison Study. The Journal of Nutrition, Health & Aging, 22(4), 491-500.

- Muscogiuri, G., & Cignarelli, A. (2024). The Optimal Protective 25-Hydroxyvitamin D Level for Different Health Outcomes in Adults: A Brief Summary of Dose–Response Meta-Analyses. Nutrients, 16(11), 1642.

- Grant, W. B., & Lahore, H. (2020). Targeted 25-hydroxyvitamin D concentration measurements and vitamin D3 supplementation can have important patient and public health benefits. European Journal of Clinical Nutrition, 74(3), 366-376.

Sources

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D Analogs: Mechanism of Action and Therapeutic Applications - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential use of transcription activation function 2 domain of the vitamin D receptor by 1,25-dihydroxyvitamin D3 and its A ring-modified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchmap.jp [researchmap.jp]

- 13. mdpi.com [mdpi.com]

- 14. journalbonefragility.com [journalbonefragility.com]

- 15. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3 | Musculoskeletal Key [musculoskeletalkey.com]

- 17. mdpi.com [mdpi.com]

- 18. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Article - Journal Bone Fragility [journalbonefragility.com]

- 20. researchgate.net [researchgate.net]

- 21. 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether - SRIRAMCHEM [sriramchem.com]

- 22. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopropyl Group in Vitamin D Analogs: A Guide to Function, Mechanism, and Application

An In-depth Technical Guide

Abstract

The therapeutic potential of 1α,25-dihydroxyvitamin D₃ (calcitriol), the biologically active form of vitamin D, extends far beyond its classical role in calcium homeostasis to include potent antiproliferative, pro-differentiating, and immunomodulatory activities.[1][2] However, its clinical application for diseases like cancer and autoimmune disorders is severely hampered by a narrow therapeutic window, with effective doses often inducing dangerous hypercalcemia.[3][4] This challenge has driven the synthesis of over 3000 vitamin D analogs designed to dissociate the desirable non-calcemic effects from the dose-limiting calcemic actions.[5][6]

This technical guide provides a deep dive into the function of a specific, highly strategic modification: the introduction of an aminopropyl group and related side chains, particularly at the C-2 position of the A-ring. We will explore how this functional group modulates interaction with the Vitamin D Receptor (VDR), serves as a critical tool for mechanistic studies, and contributes to the development of next-generation, therapeutically selective vitamin D analogs. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of nuclear receptor modulation and steroid hormone biology.

The Vitamin D Receptor (VDR) Signaling Pathway: The Central Target

All physiological functions of vitamin D compounds are mediated by the VDR, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[5][7] Understanding this pathway is fundamental to appreciating the nuanced effects of analog modification.

Mechanism of VDR-Mediated Gene Transcription

The inactive VDR resides in the nucleus. Upon binding an agonist like calcitriol or a synthetic analog, the VDR undergoes a significant conformational change. This transformation promotes the dissociation of corepressor proteins and facilitates heterodimerization with the Retinoid X Receptor (RXR).[3][8] The ligand-activated VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9] This binding event, in turn, recruits a complex of coactivator proteins, which ultimately initiates or enhances the transcription of genes responsible for the cellular response.[7][10]

Caption: VDR signaling pathway initiated by a vitamin D analog.

The Aminopropyl Group: A Multi-Functional Modification

Modifications to the calcitriol structure are primarily focused on the A-ring and the C-17 side chain. The C-2 position of the A-ring has proven to be a particularly fruitful site for substitution, as modifications here can dramatically alter the biological profile of the molecule.[5][11]

Core Function 1: Modulating VDR Interaction and Selectivity

The primary goal of analog design is to create a molecule that induces a VDR conformation favoring transcription of genes responsible for antiproliferative and immunomodulatory effects, while minimizing the transcription of genes that drive intestinal calcium absorption. The aminopropyl group, or related nitrogen-containing alkyl side chains, achieves this through several mechanisms:

-

Novel Receptor Interactions: X-ray co-crystal structure analysis has demonstrated that a 2α-alkyl side chain can establish novel, productive interactions within the VDR's ligand-binding domain (LBD).[12] The terminal amino or hydroxyl group of a propyl chain can form new hydrogen bonds with amino acid residues in the LBD, stabilizing the receptor in a unique conformation that may alter its affinity for various coactivator proteins.

-

Stereochemical Importance: The orientation of the side chain is critical. For many modifications at C-2, the 2α-substitution (pointing "down") is more potent than the 2β-substitution (pointing "up").[11] This is because the 2α position allows the side chain to project into a pocket of the LBD, whereas the 2β position often results in steric hindrance.

-

Dissociation of Effects: By altering the VDR conformation, these analogs can change the profile of recruited co-regulators. This altered protein complex assembly at the VDRE is hypothesized to be the molecular basis for the separation of calcemic and non-calcemic activities. For instance, an analog might promote the recruitment of coactivators essential for anti-cancer gene expression while poorly recruiting those necessary for transcalciferin (calcium channel) expression in the intestine.

Core Function 2: An Anchoring Moiety for Mechanistic Studies

Beyond its role as a therapeutic modulator, the terminal amino group of an aminopropyl chain is a highly versatile chemical handle. Researchers have exploited this feature to create essential tools for studying the vitamin D endocrine system. A simple two-step procedure can convert steroidal alcohols into their aminopropyl ether derivatives.[13] These derivatives serve as foundational molecules for:

-

Affinity Chromatography: Immobilizing the analog onto a solid support via the amino group to create a resin for purifying VDR and its associated proteins.

-

Photoaffinity Labeling: Attaching a photoreactive group to the amino terminus to create probes that, upon UV irradiation, covalently bind to amino acids within the VDR's LBD, allowing for precise mapping of the binding site.[13]

-

Fluorescent Probes: Conjugating a fluorophore to the amino group to visualize VDR localization and trafficking within living cells.

This "anchoring" function makes the aminopropyl group invaluable for fundamental biochemical and cell biology research, providing insights that are not achievable with the natural hormone alone.

Structure-Activity Relationship (SAR) of C-2 Substituted Analogs

The development of therapeutically viable analogs is an iterative process of synthesis and biological evaluation. SAR studies reveal how subtle changes in chemical structure impact biological function. The table below summarizes data for several key C-2 substituted analogs, illustrating the principles discussed.

| Compound/Modification | VDR Binding Affinity (Relative to Calcitriol) | HL-60 Cell Differentiation Potency | In Vivo Calcemic Activity | Reference(s) |

| 1α,25(OH)₂D₃ (Calcitriol) | 1.0 (Reference) | High | High | [5] |

| 2α-methyl-1,25(OH)₂D₃ | Higher | More Potent | High | [11] |

| 2α-propyl-1,25(OH)₂D₃ | Lower | Reduced | Reduced | [11] |

| 2α-(3'-hydroxypropyl)-1,25(OH)₂D₃ | Similar or Higher | Potent | Dissociated/Lower | [5][14] |

| 2β-(3'-hydroxypropoxy)-19-nor-1,25(OH)₂D₃ | Lower | Potent | Reduced | [5] |

| Inecalcitol (19-nor-14-epi-23-yne) | Higher | ~30x more potent (IC₅₀) | Low | [3][15] |

Note: Inecalcitol is included for comparison as a highly potent, non-calcemic analog with different structural modifications, highlighting that multiple chemical strategies can achieve the desired therapeutic profile.

Key Insights from SAR:

-

Simple elongation of the C-2 alkyl group (e.g., from methyl to propyl) can reduce VDR binding and potency.[11]

-

Adding a terminal hydroxyl group to the propyl chain (ω-hydroxylation) often restores or even enhances biological activity, demonstrating the importance of this group for interaction within the LBD.[5][11]

-

Combining C-2 substitution with other modifications, such as the removal of the C-19 methylene group ("19-nor" analogs), can further reduce calcemic effects while retaining or enhancing antiproliferative activity.[5][16]

Experimental Protocols for Analog Evaluation

A standardized workflow is essential for characterizing and comparing novel vitamin D analogs. The process moves from initial molecular interactions to cellular effects and finally to in vivo physiological responses.

Caption: Standardized workflow for the evaluation of novel vitamin D analogs.

Protocol 1: Competitive VDR Binding Assay

Principle: This assay quantifies the ability of a test analog to compete with a radiolabeled, high-affinity ligand (e.g., [³H]-calcitriol) for binding to a source of VDR (typically recombinant human VDR).

Methodology:

-

Preparation: Prepare a series of dilutions of the unlabeled test analog and a reference compound (calcitriol).

-

Binding Reaction: In a microtiter plate, combine recombinant human VDR, a fixed concentration of [³H]-calcitriol, and the various concentrations of the test analog or reference compound.

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate the VDR-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the VDR-ligand complex.

-

Quantification: Wash the HAP resin to remove unbound ligand, then measure the radioactivity of the bound fraction using a scintillation counter.

-

Analysis: Plot the percentage of bound [³H]-calcitriol against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of analog required to displace 50% of the radioligand) and the relative binding affinity (RBA) compared to calcitriol.

Causality: This is the foundational experiment. A compound that cannot bind VDR is unlikely to elicit a genomic response. The IC₅₀ value provides the first quantitative measure of the analog's interaction with its molecular target.

Protocol 2: HL-60 Cell Differentiation Assay

Principle: The human promyelocytic leukemia cell line, HL-60, is a well-established model for assessing the antiproliferative and pro-differentiating activity of vitamin D analogs.[16] Upon treatment, these cells differentiate into monocytes/macrophages, a process that can be quantified.

Methodology:

-

Cell Culture: Culture HL-60 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1 x 10⁵ cells/mL.

-

Treatment: Add various concentrations of the test analog or calcitriol to the cell cultures. Include a vehicle-only control (e.g., ethanol).

-

Incubation: Incubate the cells for 96 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Assessment of Differentiation: Quantify differentiation using one of the following methods:

-

Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide, which reduces NBT to a dark blue formazan precipitate. The percentage of NBT-positive cells can be counted under a microscope.

-

CD11b/CD14 Expression: Differentiated cells express specific surface markers like CD11b and CD14. These can be quantified by flow cytometry using fluorescently-labeled antibodies.

-

-

Analysis: Plot the percentage of differentiated cells against the analog concentration and determine the EC₅₀ (the concentration that induces 50% of the maximal response).

Causality: This assay provides a direct measure of a desired therapeutic effect (anti-cancer activity). A potent response in this assay, especially when coupled with low VDR binding affinity, may indicate a highly selective analog.

Conclusion and Future Perspectives

The strategic introduction of aminopropyl and related side chains at the C-2 position of the vitamin D scaffold is a cornerstone of modern analog design. This modification serves a dual purpose: it finely tunes the interaction with the VDR to create compounds with a desirable therapeutic profile—high antiproliferative and immunomodulatory activity with low calcemic potential—and it provides an essential chemical handle for synthesizing biochemical probes to deepen our understanding of VDR biology.

Future research will likely focus on creating analogs with even greater tissue selectivity, potentially by designing molecules that leverage differences in coactivator expression between target tissues (e.g., prostate cancer cells) and tissues responsible for calcium metabolism (e.g., intestinal enterocytes). As our understanding of the VDR-interactome grows, the ability to rationally design C-2 substituted analogs, including those with aminopropyl groups, will be pivotal in unlocking the full therapeutic promise of the vitamin D endocrine system for treating a wide range of human diseases.[8][17]

References

-

Rochel, N., & Moras, D. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(15), 6845-6866. [Link]

-

Yamada, S., et al. (2022). Synthesis of C2-Alkoxy-Substituted 19-Nor Vitamin D3 Derivatives: Stereoselectivity and Biological Activity. Molecules, 27(1), 269. [Link]

-

Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. PubMed Central. [Link]

-

Saitoh, H., et al. (2015). Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology, 148, 27-30. [Link]

-

Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 269-276. [Link]

-

Ray, R., & Holick, M. F. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids, 60(8), 530-533. [Link]

-

Plum, L. A., & DeLuca, H. F. (2010). Vitamin D analogs: therapeutic applications and mechanisms for selectivity. Molecular Aspects of Medicine, 31(6), 411-429. [Link]

-

Ma, Y., et al. (2013). Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system. Cell Cycle, 12(5), 799-809. [Link]

-

Okamoto, R., et al. (2012). Inecalcitol, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 267-273. [Link]

-

Brown, A. J., & Slatopolsky, E. (2000). Therapeutic uses of vitamin D analogues. American Journal of Kidney Diseases, 36(6 Suppl 3), S44-S55. [Link]

-

Zhu, G. D., & Okamura, W. H. (2004). Synthesis and Structure-Activity Relationship of Active Vitamin D3 Analogues. Chemical Reviews, 104(12), 5905-5942. [Link]

-

Nagpal, S., et al. (2001). Vitamin D analogs: mechanism of action and therapeutic applications. Current Medicinal Chemistry, 8(13), 1661-1679. [Link]

-

Ma, Y., et al. (2013). Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system. PubMed, 12(5), 799-809. [Link]

-

Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. PubMed, 103(3-5), 269-76. [Link]

-

McCormack, P. L. (2013). The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis. Journal of Drugs in Dermatology, 12(8), e129-e137. [Link]

-

Wu-Wong, R. R., & Tian, J. (2004). Vitamin D analogs as therapeutic agents: a clinical study update. Current Opinion in Investigational Drugs, 5(3), 321-326. [Link]

-

Nagpal, S., et al. (2005). Noncalcemic actions of vitamin D receptor ligands. Endocrine Reviews, 26(5), 662-687. [Link]

-

WebMD. (2024). Vitamin D Analogues for Psoriasis. WebMD. [Link]

-

Herdick, M., & Steinmeyer, A. (2017). Inhibitors for the Vitamin D Receptor–Coregulator Interaction. Molecules, 22(8), 1279. [Link]

-

Thompson, P. D., et al. (1998). A novel protein complex that interacts with the vitamin D3 receptor in a ligand-dependent manner and enhances VDR transactivation in a cell-free system. Genes to Cells, 3(6), 349-367. [Link]

-

Takeyama, K., et al. (1999). Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog. Molecular and Cellular Biology, 19(2), 1049-1055. [Link]

Sources

- 1. Vitamin D analogs: therapeutic applications and mechanisms for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noncalcemic actions of vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D analogs: mechanism of action and therapeutic applications [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 7. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D analogs as therapeutic agents: a clinical study update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel protein complex that interacts with the vitamin D3 receptor in a ligand-dependent manner and enhances VDR transactivation in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic uses of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3'-O-Aminopropyl-25-hydroxyvitamin D3

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-O-Aminopropyl-25-hydroxyvitamin D3, a critical derivative used in vitamin D research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of vitamin D chemistry with specific insights into the handling of this aminopropyl analog. The information herein is intended to ensure the integrity of the compound throughout its experimental lifecycle, from initial storage to application in assays.

Executive Summary: The Challenge of Stability

Vitamin D and its analogs are notoriously sensitive molecules, susceptible to degradation from a variety of environmental factors. The introduction of a 3'-O-aminopropyl ether group to the 25-hydroxyvitamin D3 molecule introduces a reactive amine moiety, which presents unique stability challenges not fully characterized in the public literature. While specific stability-indicating studies on this particular analog are not widely published, a robust understanding of its stability profile can be constructed from the well-documented behavior of the parent vitamin D3 molecule and the inherent chemical properties of the aminopropyl group. This guide provides both established data on related compounds and a scientifically-grounded framework for the proper handling and storage of this compound.

Foundational Stability of the Vitamin D Core Structure

To appreciate the stability of the aminopropyl derivative, one must first understand the vulnerabilities of the core 25-hydroxyvitamin D3 structure. The stability of vitamin D compounds is primarily influenced by temperature, light, oxygen, pH, and the presence of metal ions.[1]

Key Degradation Pathways

The secosteroid structure of vitamin D, characterized by a broken B-ring, is the root of its instability. The conjugated triene system is particularly susceptible to oxidation and isomerization.

-

Oxidation: The presence of atmospheric oxygen can lead to the formation of various oxidation products, compromising the biological activity of the molecule. This process can be accelerated by heat and light.[2]

-

Isomerization: Vitamin D exists in equilibrium with pre-vitamin D. Heat can shift this equilibrium. Furthermore, exposure to UV light can lead to the formation of inactive isomers such as lumisterol and tachysterol.[3]

-

Hydrolysis and pH-Dependent Degradation: Vitamin D3 is most stable in slightly acidic to neutral aqueous solutions (pH 5-8).[1] Strong acidic conditions can catalyze degradation.[1]

The following diagram illustrates the primary degradation pathways for the core vitamin D structure.

Caption: Major degradation pathways of the core Vitamin D3 structure.

The Influence of the 3'-O-Aminopropyl Group

The addition of the 3'-O-aminopropyl ether at the C3 position introduces new chemical functionalities that are expected to influence the molecule's stability profile.

-

Amine Reactivity: The primary amine is a nucleophilic and basic center, making it susceptible to reaction with various electrophiles in a given experimental system. It can also be a site for oxidation.

-

pH Sensitivity: The amine group has a pKa, meaning its protonation state is dependent on the pH of the solution. This can affect the molecule's solubility, conformation, and interaction with other components, potentially altering its stability.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions, though this is less of a concern under typical experimental conditions compared to the reactivity of the triene system and the amine group.

Given these properties, it is reasonable to infer that the aminopropyl derivative will share the core vitamin D structure's sensitivity to light, heat, and oxygen, with an added layer of pH-dependent reactivity and susceptibility to amine-specific degradation pathways. This is consistent with supplier data sheets which uniformly advise that the compound is unstable in solution.[4][5][6][7]

Recommended Storage and Handling Protocols

Based on the combined stability considerations of the vitamin D core and the aminopropyl moiety, the following storage and handling procedures are recommended to preserve the integrity of this compound.

Long-Term Storage (Solid Form)

For long-term storage, the compound should be maintained in its solid, crystalline form.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower.[8] | Minimizes thermal degradation and isomerization. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[7] | Prevents oxidation of the triene system and the amine group. |

| Light | Protect from light by using amber vials or storing in the dark.[7] | Prevents photo-isomerization and photo-oxidation. |

| Container | Tightly sealed, high-quality glass vials. | Prevents exposure to moisture and atmospheric oxygen. |

Cayman Chemical suggests a stability of at least four years under these conditions.[8]

Handling for Experimental Use (Solutions)

Solutions of this compound are known to be unstable and should be prepared fresh for each experiment.[4][5][6][7]

| Parameter | Recommendation | Rationale |

| Solvent Choice | Use high-purity, anhydrous solvents such as DMSO or ethanol.[7][8] | Minimizes water-mediated degradation. Solvents should be purged with inert gas before use. |

| Solution Preparation | Prepare stock solutions immediately before use. Avoid preparing large batches for future use. | To mitigate the inherent instability of the compound in solution. |

| Storage of Solutions | If short-term storage is unavoidable, store at -20°C or -80°C for no longer than 24 hours. | To slow degradation kinetics. However, freeze-thaw cycles should be avoided. |

| pH of Aqueous Buffers | If dilution into an aqueous buffer is necessary, use a buffer with a pH between 6.0 and 7.5. | To maintain the stability of the vitamin D core and control the protonation state of the amine. |

| Additives | Consider the addition of antioxidants like EDTA to chelate metal ions that can catalyze oxidation.[1] | To protect against oxidative degradation. |

Experimental Protocol: A Framework for Stability Assessment

For laboratories wishing to conduct their own stability studies on this compound, the following protocol outlines a robust, stability-indicating HPLC-UV method, adapted from established procedures for vitamin D3.[9][10][11]

Objective

To determine the degradation kinetics of this compound under various stress conditions (thermal, photolytic, oxidative, and pH).

Materials and Equipment

-

This compound

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, hydrochloric acid, sodium hydroxide

-

Hydrogen peroxide (30%)

-

HPLC system with a UV detector and a C18 reversed-phase column (e.g., Gemini C18, 100 x 3.0 mm)[9][10][11]

-

Photostability chamber

-

Temperature-controlled incubator

Experimental Workflow

The following diagram outlines the workflow for the stability study.

Caption: Workflow for a comprehensive stability study of the compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade acetonitrile to a final concentration of 1 mg/mL.

-

Application of Stress Conditions:

-

Thermal: Dilute the stock solution in acetonitrile and incubate at 40°C, 60°C, and 80°C.

-

Photolytic: Expose the diluted solution to light in a photostability chamber.

-

Oxidative: Treat the diluted solution with 3% hydrogen peroxide at room temperature.

-

Acid/Base Hydrolysis: Treat the diluted solution with 0.1 M HCl and 0.1 M NaOH respectively, at 60°C.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base hydrolysis samples before injection.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water may be required to achieve separation from degradation products. A starting point could be a mixture of acetonitrile and water (99:1, v/v).[10][11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.[8][12]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound.

-

Monitor the decrease in the peak area of the parent compound over time.

-

Identify and quantify the formation of degradation product peaks.

-